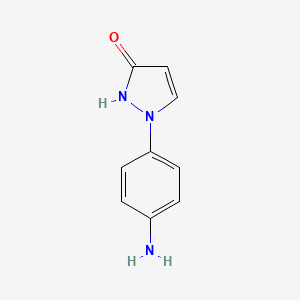

1-(4-aminophenyl)-1H-pyrazol-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminophenyl)-1H-pyrazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-7-1-3-8(4-2-7)12-6-5-9(13)11-12/h1-6H,10H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBFTZDQEAUSINW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2C=CC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Pyrazole Derivatives in Contemporary Chemical Research

Pyrazole (B372694) derivatives are a cornerstone of modern medicinal chemistry and materials science. ijrpr.comwisdomlib.org These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, serve as versatile scaffolds in the design of new molecules with a wide array of applications. ualg.ptmdpi.com Their significance stems from their diverse biological activities, which include anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties. wisdomlib.orgglobalresearchonline.net The structural versatility of the pyrazole nucleus allows for extensive functionalization, enabling chemists to fine-tune the physicochemical properties of the resulting derivatives to enhance their efficacy and reduce potential toxicity. ijrpr.com

In the pharmaceutical industry, several pyrazole-based drugs have achieved commercial success, validating the therapeutic potential of this chemical class. Beyond medicine, pyrazole derivatives are also utilized in agriculture as herbicides, insecticides, and fungicides, and in materials science for the development of dyes and fluorescent substances. globalresearchonline.net The ongoing exploration of pyrazole chemistry continues to yield novel compounds with promising applications, underscoring the enduring importance of this heterocyclic system in scientific research. ijrpr.comrsc.org

Structural Classification and Unique Features of Amino Substituted Pyrazoles

Classical and Modern Cyclocondensation Approaches

The most fundamental and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound or its equivalent and a hydrazine (B178648) derivative. researchgate.netnih.gov This approach offers a straightforward route to the pyrazole ring system.

Reactions of Hydrazines with Carbonyl Precursors

The condensation of hydrazines with β-ketoesters is a classic and reliable method for the synthesis of pyrazolones, which are tautomers of hydroxypyrazoles. nih.gov The reaction typically proceeds under basic conditions, using catalysts like piperidine (B6355638) or sodium hydride in alcoholic solvents. nih.gov The versatility of this method lies in the wide availability of various substituted hydrazines and β-ketoesters, allowing for the synthesis of a diverse library of pyrazole derivatives.

Another common strategy involves the reaction of hydrazines with α,β-unsaturated aldehydes and ketones. metu.edu.tr This reaction leads to the formation of pyrazolines, which can subsequently be oxidized to the aromatic pyrazole ring. researchgate.net The use of hydrazines with a good leaving group, such as tosylhydrazine, can directly yield the aromatic pyrazole. nih.gov

Approaches for Phenyl-Substituted Pyrazoles

The synthesis of N-phenyl substituted pyrazoles is often achieved by employing phenylhydrazine (B124118) as the hydrazine component in cyclocondensation reactions. For instance, the reaction of propan-1,3-dial with phenylhydrazine under ultrasonication using a natural catalyst has been reported for the synthesis of substituted N-phenyl pyrazoles. ijsrch.com Similarly, the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with phenylhydrazine yields esters of 5-substituted 1-phenyl-1H-pyrazole-4-carboxylic acids. nih.gov

A study detailed the synthesis of new substituted pyrazole derivatives starting from the reaction of 1-(2-(hydroxyphenyl)-3-phenylpropane-1,3-dione with 4-bromoaniline, followed by cyclocondensation with various hydrazines, including phenylhydrazine. dergipark.org.tr This highlights the adaptability of cyclocondensation reactions for creating specifically substituted phenyl-pyrazoles.

Specific Routes to this compound

A specific route to a related compound, 1-(4-aminophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one, involved the reduction of the corresponding nitro-substituted precursor using iron powder and concentrated hydrochloric acid in ethanol (B145695). nih.gov This suggests that a common strategy for obtaining the aminophenyl group is the reduction of a pre-installed nitro group. Therefore, a plausible synthesis of this compound would involve the cyclocondensation of a suitable β-ketoester with 4-nitrophenylhydrazine, followed by the reduction of the nitro group to an amino group.

Another documented synthesis involves the reaction of (2E)-1-(4-aminophenyl)-3-(dimethylamino)prop-2-en-1-one with a hydrazine derivative to form a pyrazole ring. rdd.edu.iq This demonstrates the use of an enaminone as the three-carbon precursor for the pyrazole ring.

Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate complex molecules in a single step. beilstein-journals.org Several MCRs have been developed for the synthesis of pyrazole derivatives.

A three-component reaction of enaminones, benzaldehyde, and hydrazine-HCl in water has been devised for the synthesis of 1-H-pyrazole derivatives. longdom.org This approach can be extended to a four-component reaction by including ethyl cyanoacetate (B8463686) to yield pyrazolo[3,4-b]pyridine derivatives. longdom.org Another three-component synthesis involves the reaction of aldehydes, β-ketoesters, and hydrazines, often catalyzed by a Lewis acid like Yb(PFO)3, to produce polysubstituted pyrazoles. nih.govbeilstein-journals.org

Four-component reactions are also prevalent, particularly for the synthesis of fused pyrazole systems like pyrano[2,3-c]pyrazoles. beilstein-journals.orgnih.gov These reactions typically involve the condensation of an aldehyde, malononitrile (B47326), a β-ketoester, and hydrazine hydrate. nih.govnih.gov The use of MCRs offers a convergent and efficient strategy for accessing a wide range of structurally diverse pyrazole analogues.

| Reaction Type | Reactants | Product | Catalyst/Conditions | Reference |

| Three-component | Enaminones, Benzaldehyde, Hydrazine-HCl | 1-H-Pyrazoles | Water, Ammonium (B1175870) acetate | longdom.org |

| Three-component | Aldehydes, β-Ketoesters, Hydrazines | Polysubstituted Pyrazoles | Yb(PFO)3 | nih.govbeilstein-journals.org |

| Four-component | Aldehyde, Malononitrile, β-Ketoester, Hydrazine hydrate | Pyrano[2,3-c]pyrazoles | Various catalysts | nih.govnih.gov |

Green Chemistry and Sustainable Synthetic Pathways

In recent years, there has been a significant shift towards the development of environmentally benign and sustainable synthetic methods. This has led to the exploration of green chemistry approaches for pyrazole synthesis, including the use of alternative energy sources and eco-friendly solvents.

Microwave and Ultrasound-Assisted Syntheses

Microwave and ultrasound irradiation have been successfully employed to accelerate the synthesis of pyrazole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netrsc.org Microwave-assisted synthesis has been used for the four-component condensation of acetoacetic ester, hydrazine hydrate, aldehydes, and malononitrile to produce pyrano[2,3-c]pyrazole derivatives. nih.gov The combination of microwave irradiation with an eco-friendly solvent like a water-ethanol mixture further enhances the green credentials of this method. nih.gov

Ultrasound irradiation has also proven to be an effective energy source for pyrazole synthesis. ijsrch.com For example, the synthesis of substituted N-phenyl pyrazoles has been achieved through the ultrasonication of a mixture of propane (B168953) 1,3-dial and phenylhydrazine in water. ijsrch.com Similarly, ultrasound has been utilized in the multicomponent synthesis of pyrano[2,3-c]pyrazoles and pyrazol-4-yl-thiazolidin-4-ones, often in aqueous media. nih.govmdpi.com These methods not only reduce reaction times but also often operate under milder conditions, contributing to a more sustainable synthetic process. nih.gov

| Energy Source | Reaction | Solvent | Advantages | Reference |

| Microwave | Four-component synthesis of pyrano[2,3-c]pyrazoles | Water-Ethanol | Reduced reaction time, higher yields | nih.gov |

| Ultrasound | Synthesis of N-phenyl pyrazoles | Water | Shorter reaction time, milder conditions | ijsrch.com |

| Ultrasound | Multicomponent synthesis of pyrano[2,3-c]pyrazoles | Water | Efficient, environmentally friendly | nih.gov |

Solvent-Free and Aqueous Media Reactions

The push towards green chemistry has championed the reduction or elimination of volatile organic solvents. In the context of pyrazole synthesis, both solvent-free and aqueous-based methods have shown significant promise.

Solvent-Free Approaches: Mechanochemistry, particularly ball milling, has emerged as a powerful technique for conducting reactions in the absence of a solvent. This method uses mechanical force to initiate chemical transformations, often leading to reduced reaction times and higher yields. While a direct solvent-free synthesis for this compound is not prominently documented, the synthesis of its close precursor, 1-(4-chlorophenyl)pyrazolidin-3-one , has been successfully achieved by grinding 4-chlorophenyl hydrazine and methyl acrylate (B77674) with a base in a ball mill. This demonstrates the feasibility of applying mechanochemistry to the core pyrazole structure.

General solvent-free methods for pyrazolone (B3327878) derivatives often involve the one-pot, multi-component reaction of starting materials under reflux or by grinding. For instance, a library of 1H-pyrazol-5(4H)-one-based heterocyclic ketene (B1206846) aminals was efficiently synthesized by simply refluxing a mixture of the reactants under solvent-free and catalyst-free conditions, resulting in excellent yields and an environmentally benign process. rsc.org Another approach involves the catalyst-free synthesis of dihydropyrano[2,3-c]pyrazoles at room temperature using a grinding technique, highlighting the power of mechanochemical activation. tsijournals.com

Table 1: Mechanochemical Synthesis of a Pyrazolidinone Precursor

| Reactants | Conditions | Notes | Yield |

|---|---|---|---|

| 4-chlorophenyl hydrazine, methyl acrylate, base | Ball milling, 600 rpm | Systematic investigation of different bases (e.g., KOH, K2CO3) and milling materials (steel vs. agate) was performed to optimize the reaction. | Good yields reported |

Aqueous Media Reactions: Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and abundant nature. The synthesis of pyrazole-containing fused heterocycles, such as pyrazolo[3,4-b]quinolines, has been reported in aqueous media, sometimes utilizing agents like polyethylene (B3416737) glycol (PEG-400) as an efficient and recyclable reaction medium. nih.gov Furthermore, processes for the purification of the closely related analogue, 1-(4-chlorophenyl)pyrazol-3-ol , are conducted in aqueous solutions. The process involves the acidification of an aqueous solution of the corresponding metal pyrazol-3-olate salt to precipitate the product, which is then extracted, demonstrating the compound's compatibility with aqueous processing. mdpi.com

Flow Chemistry in Pyrazole Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including superior control over reaction parameters, enhanced safety profiles, improved scalability, and the potential for integrating synthesis and purification steps. mdpi.com This technology is particularly well-suited for the synthesis of N-aryl pyrazoles, as it allows for the safe handling of potentially hazardous intermediates.

A notable application is the development of a telescoped, three-step flow process to prepare N-aryl pyrazoles from anilines, which is directly relevant to the synthesis of this compound. acs.orgresearchgate.net This process involves:

Diazotization: The starting aniline (B41778) is converted to a diazonium salt.

Reduction: The diazonium salt is reduced to the corresponding hydrazine derivative.

Cyclocondensation: The in-situ generated hydrazine reacts with a ketoenamine or a 1,3-dicarbonyl compound to form the final N-aryl pyrazole.

This continuous flow methodology is particularly advantageous because it minimizes the accumulation of highly energetic and potentially explosive diazonium salt and hydrazine intermediates, enabling a safer scale-up. acs.orgrsc.orgresearchgate.net Researchers have successfully implemented a four-step continuous flow machine that converts anilines into pyrazole products using a metal-free vitamin C mediated reduction, showcasing a sustainable approach. rsc.orgresearchgate.netscispace.com

Another versatile flow chemistry approach involves a two-stage process starting from acetophenones. galchimia.com The acetophenone (B1666503) is first condensed with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone intermediate, which then undergoes a second condensation with hydrazine to generate the desired pyrazole. galchimia.comasynt.com This method has been used to create a library of substituted pyrazoles with high efficiency. galchimia.com

Table 2: Two-Stage Flow Synthesis of Pyrazoles from Acetophenones

| Starting Acetophenone | Step 1 Conditions (Enaminone formation) | Step 2 Conditions (Pyrazole formation) | Overall Yield |

|---|---|---|---|

| Acetophenone | 170 °C, 10 min residence time | 150 °C, 2 min residence time | High |

| 4-Methoxyacetophenone | 170 °C, 10 min residence time | 150 °C, 2 min residence time | High |

| 4-Chloroacetophenone | 170 °C, 10 min residence time | 150 °C, 2 min residence time | High |

| 4-Nitroacetophenone | 170 °C, 10 min residence time | 150 °C, 2 min residence time | Moderate |

The integration of modular flow reactors allows for rapid synthesis and subsequent diversification of the pyrazole core. This "assembly line" approach has been demonstrated in the synthesis of complex molecules, highlighting the flexibility and efficiency of flow chemistry in accessing a wide range of pyrazole analogues.

Spectroscopic Characterization and Structural Elucidation of 1 4 Aminophenyl 1h Pyrazol 3 Ol

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

The infrared and Raman spectra of 1-(4-aminophenyl)-1H-pyrazol-3-ol are expected to exhibit distinct bands corresponding to its key structural features: the pyrazole (B372694) ring, the aminophenyl substituent, and the hydroxyl group.

The pyrazole ring itself gives rise to a series of characteristic vibrations. These include C-H stretching vibrations of the aromatic ring protons, typically observed in the region of 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazole ring are expected to produce strong bands in the 1610-1450 cm⁻¹ range. mdpi.commdpi.com

The amino group (-NH₂) attached to the phenyl ring will manifest as two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes. mdpi.com A characteristic scissoring vibration of the -NH₂ group is also anticipated around 1650-1600 cm⁻¹.

The hydroxyl group (-OH) of the pyrazol-3-ol tautomer is a prominent feature. In the solid state, intermolecular hydrogen bonding can lead to a broad O-H stretching band in the IR spectrum, typically centered in the 3400-3200 cm⁻¹ range. The C-O stretching vibration associated with the hydroxyl group is expected to appear in the 1300-1200 cm⁻¹ region. The presence and nature of the pyrazolone (B3327878) tautomer (C=O) versus the pyrazol-3-ol tautomer (C-OH) can be further investigated by the presence or absence of a strong carbonyl (C=O) stretching band around 1700-1650 cm⁻¹. Studies on related 1-phenyl-1H-pyrazol-3-ol systems suggest that the pyrazol-3-ol form can be predominant, particularly in the solid state and in nonpolar solvents. mdpi.com

The phenylene group will show characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring in the 1600-1450 cm⁻¹ region, which may overlap with the pyrazole ring vibrations.

Table 1: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H stretch (H-bonded) | 3400 - 3200 (broad) |

| Amino (-NH₂) | N-H stretch (asymmetric & symmetric) | 3500 - 3300 |

| Aromatic C-H | C-H stretch | 3100 - 3000 |

| Pyrazole & Phenyl Rings | C=N and C=C stretch | 1610 - 1450 |

| Amino (-NH₂) | N-H scissoring | 1650 - 1600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the precise connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR provide complementary information for the structural confirmation of this compound.

The ¹H NMR spectrum of this compound will display signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

The protons of the aminophenyl ring are expected to appear as two distinct signals due to the para-substitution pattern. These will likely manifest as a pair of doublets in the aromatic region (δ 6.5-8.0 ppm). The protons ortho to the amino group will be more shielded and thus appear at a lower chemical shift (upfield) compared to the protons meta to the amino group.

The protons of the pyrazole ring will also have characteristic chemical shifts. For a 1-substituted pyrazol-3-ol, the protons at the 4- and 5-positions will give rise to distinct signals. Based on data for 1-phenyl-1H-pyrazol-3-ol, the H-5 proton is typically downfield from the H-4 proton. mdpi.com These two protons will exhibit a small coupling constant (³J), resulting in a doublet for each signal. mdpi.com

The amino (-NH₂) and hydroxyl (-OH) protons are exchangeable and their signals can be broad. The chemical shift of these protons is highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, these signals are often observed as broad singlets. The amino protons may appear in the range of δ 4.0-6.0 ppm, while the hydroxyl proton signal could be found further downfield, potentially above δ 9.0 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Phenyl H (ortho to -NH₂) | 6.6 - 6.9 | Doublet | ~8-9 |

| Phenyl H (meta to -NH₂) | 7.3 - 7.6 | Doublet | ~8-9 |

| Pyrazole H-4 | 5.8 - 6.2 | Doublet | ~2-3 |

| Pyrazole H-5 | 7.5 - 7.9 | Doublet | ~2-3 |

| Amino (-NH₂) | 4.0 - 6.0 | Broad singlet | - |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

The carbons of the pyrazole ring will have characteristic chemical shifts. The C-3 carbon, bearing the hydroxyl group, is expected to be significantly downfield, likely in the range of δ 155-165 ppm. mdpi.com The C-5 carbon will also be in the aromatic region, while the C-4 carbon will be more upfield. mdpi.com

The carbons of the aminophenyl ring will also show predictable chemical shifts. The carbon atom attached to the nitrogen of the pyrazole ring (C-1' of the phenyl ring) and the carbon bearing the amino group (C-4' of the phenyl ring) will have distinct chemical shifts influenced by these substituents. The remaining phenyl carbons will appear in the typical aromatic region (δ 110-140 ppm).

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole C-3 (-OH) | 155 - 165 |

| Pyrazole C-5 | 130 - 140 |

| Pyrazole C-4 | 90 - 100 |

| Phenyl C-1' (attached to pyrazole) | 135 - 145 |

| Phenyl C-2', C-6' | 115 - 125 |

| Phenyl C-3', C-5' | 110 - 120 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals.

The chromophores in this compound are the pyrazole ring and the aminophenyl group. The conjugation between these two systems is expected to give rise to characteristic absorption bands.

The UV-Vis spectrum, typically recorded in a solvent such as ethanol (B145695) or methanol, is likely to show absorption maxima corresponding to π→π* and n→π* electronic transitions. mdpi.com The π→π* transitions, which are generally more intense, arise from the conjugated system of the aromatic rings. The n→π* transitions, which are typically weaker, involve the non-bonding electrons on the nitrogen and oxygen atoms. It is anticipated that the spectrum will exhibit strong absorption bands in the UV region, likely between 200 and 400 nm. mdpi.com The exact position and intensity of these bands can be influenced by the solvent polarity.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted Wavelength Range (λ_max, nm) |

|---|---|

| π→π* | 250 - 350 |

Solvatochromic Behavior

The solvatochromic behavior of a compound, which is the change in its color or spectral properties with a change in solvent polarity, provides insight into its electronic structure and intermolecular interactions. For this compound, this behavior is influenced by the interplay between the electron-donating amino group (-NH₂) and the pyrazolol ring system.

Detailed research findings indicate that compounds with electron-donating groups often exhibit significant solvatochromism, which suggests the formation of an intramolecular charge-separated state upon excitation. acs.org The electronic transitions of this compound are sensitive to the solvent environment. In non-polar solvents, the molecule exists in a less polarized ground state. However, upon transitioning to more polar solvents, the absorption and emission spectra are expected to show a bathochromic (red) shift. This shift is due to the stabilization of the more polar excited state by the polar solvent molecules.

The solvatochromic behavior depends not only on the solvent's polarity but also on its hydrogen-bonding capabilities. acs.org Protic solvents like ethanol and water can engage in hydrogen bonding with the amino group and the pyrazolol moiety, further stabilizing the charge-separated excited state and leading to more pronounced spectral shifts compared to aprotic solvents of similar polarity.

pH-Dependent Tautomeric Shifts

Pyrazol-3-ols, also known as pyrazol-5-ones, are known for their complex tautomeric equilibria. researchgate.net For this compound, three primary tautomeric forms can exist: the hydroxyl form (OH-form), the amino form (NH-form), and the methylene (B1212753) form (CH-form). The equilibrium between these tautomers is highly sensitive to the surrounding environment, particularly the pH.

OH-Form (this compound): This is the aromatic phenol-like form.

NH-Form (1-(4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one): A ketone-like form where the proton is on the second nitrogen of the pyrazole ring.

CH-Form (1-(4-aminophenyl)-1,5-dihydro-4H-pyrazol-4-one): Another ketone-like form where a proton has shifted to the C4 position.

In non-polar solvents and in the solid state, many 1-substituted pyrazol-3-ols exist predominantly as the OH-tautomer, often forming stable hydrogen-bonded dimers. nih.govresearchgate.net However, changing the pH of an aqueous solution can dramatically shift this equilibrium.

In Acidic Conditions (Low pH): The aminophenyl group's nitrogen atom is basic and can be protonated to form an ammonium (B1175870) cation (-NH₃⁺). This modification of the substituent can alter the electronic distribution in the entire molecule, potentially shifting the tautomeric preference.

In Basic Conditions (High pH): The hydroxyl proton of the OH-form is acidic and can be abstracted by a base. This creates a pyrazolate anion with a delocalized negative charge across the oxygen and the pyrazole ring. This deprotonation results in a significant change in the electronic structure, leading to a large bathochromic shift in the UV-Vis absorption spectrum.

These pH-induced transformations can be readily monitored using spectroscopic techniques like UV-Vis or NMR spectroscopy, where the appearance or disappearance of characteristic signals indicates the predominant tautomeric form.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The molecular formula for this compound is C₉H₉N₃O, giving it a monoisotopic mass of approximately 175.0746 g/mol . In accordance with the nitrogen rule, the odd number of nitrogen atoms results in an odd nominal molecular weight (175), and thus the molecular ion peak (M⁺) in an electron impact (EI) mass spectrum will appear at an odd m/z value. libretexts.org

The fragmentation of the molecular ion is driven by the stability of the resulting fragments. For this compound, fragmentation is expected to occur at the weaker bonds and lead to the formation of stable neutral molecules or resonance-stabilized cations. chemguide.co.uklibretexts.org

Plausible Fragmentation Pathway:

Initial Molecular Ion (M⁺): m/z = 175

Loss of CO: The pyrazolol ring can lose carbon monoxide, a common fragmentation for cyclic ketones or their enol tautomers, leading to a fragment at m/z = 147.

Loss of N₂: The pyrazole ring can cleave to lose a stable dinitrogen molecule, resulting in a fragment at m/z = 147.

Cleavage of the Phenyl-Nitrogen Bond: The bond between the phenyl ring and the pyrazole nitrogen can break, leading to fragments corresponding to the aminophenyl cation (m/z = 92) or the pyrazol-3-ol radical cation (m/z = 83).

Formation of Acylium Ions: Rearrangements can lead to the formation of stable acylium ions. chemguide.co.uk

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystal structure data for this compound is not widely published, a comprehensive analysis of the closely related compound, 1-(4-chlorophenyl)-1H-pyrazol-3-ol, provides excellent insight into the expected structural features. nih.gov The substitution of a chloro group for an amino group is not expected to alter the fundamental crystal packing and hydrogen bonding motifs.

Crystal Structure Analysis (Unit Cell Parameters, Space Group, Hydrogen Bonding Interactions)

The analysis of 1-(4-chlorophenyl)-1H-pyrazol-3-ol revealed that the compound crystallizes in the monoclinic system with the space group P2₁/c. nih.gov This structural arrangement is dominated by a robust hydrogen bonding interaction. In the crystal, molecules exist as the OH-tautomer and form centrosymmetric dimers. This dimerization occurs through a pair of strong O—H⋯N hydrogen bonds, where the hydroxyl group of one molecule donates its proton to the N2 nitrogen atom of an adjacent, inverted molecule. nih.gov

This interaction creates a characteristic R²₂(8) ring motif, a common and stable supramolecular synthon in heterocyclic chemistry. The dihedral angle between the pyrazole and phenyl rings is typically small, indicating a relatively planar molecular conformation. nih.gov It is highly probable that this compound would adopt a similar crystal packing, with the amino group potentially participating in further intermolecular hydrogen bonds (N-H---O or N-H---N), leading to a more extended three-dimensional network.

Electron Microscopy Techniques (e.g., TEM) for Morphological Analysis

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are powerful tools for analyzing the morphology, size, and surface topology of materials. While these methods are indispensable in materials science and nanotechnology, their application to the study of simple, crystalline small molecules like this compound is less common unless the compound is formulated into a specific micro- or nanostructure.

A review of current literature does not show prevalent use of TEM for the morphological analysis of this specific compound. However, if such studies were conducted, TEM could provide valuable information on:

Crystal Habit: The characteristic external shape of the crystals.

Nanoparticle Characterization: If the compound is prepared as nanoparticles or quantum dots, TEM would be essential for determining their size distribution, shape, and degree of aggregation.

Lattice Fringes: High-resolution TEM (HR-TEM) could potentially visualize the crystal lattice planes, providing direct evidence of crystallinity and structural integrity at the nanoscale.

Such analyses would be particularly relevant if this compound were being investigated for applications in organic electronics, pigment technology, or as a component in composite materials where morphology dictates performance.

Computational Chemistry and Theoretical Investigations of 1 4 Aminophenyl 1h Pyrazol 3 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.gov This approach is favored for its balance of accuracy and computational efficiency, making it suitable for analyzing moderately sized organic molecules like 1-(4-aminophenyl)-1H-pyrazol-3-ol. DFT calculations can predict a wide range of molecular properties, from optimized geometries to spectroscopic signatures. researchgate.net

The first step in the theoretical investigation of a molecule is to determine its most stable three-dimensional structure, known as the equilibrium geometry. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. For pyrazole (B372694) derivatives, methods like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly used to obtain reliable geometries. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Predicted) Note: These are representative values based on DFT calculations of similar structures. Actual values require specific computation for the title compound.

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G) |

| Bond Lengths (Å) | ||

| C-O (hydroxyl) | 1.34 | |

| N1-N2 (pyrazole) | 1.37 | |

| N1-C (phenyl) | 1.42 | |

| C-N (amino) | 1.38 | |

| **Bond Angles (°) ** | ||

| C-N1-N2 | 112.0 | |

| C-O-H | 109.5 | |

| C-C-N (amino) | 120.5 | |

| Dihedral Angles (°) | ||

| C(phenyl)-C(phenyl)-N1-N2 | ~15.0 |

The electronic properties of a molecule are primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. researchgate.net

A small energy gap suggests that the molecule is more polarizable and chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov In this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, while the LUMO may be distributed across the pyrazole ring system. DFT calculations provide precise energy values for these orbitals, allowing for the quantification of the energy gap and other reactivity descriptors like chemical hardness and electrophilicity. nih.gov

Table 2: Representative Frontier Orbital Energies and Reactivity Descriptors Note: Values are illustrative based on typical results for substituted pyrazoles and require specific calculation.

| Parameter | Symbol | Typical Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.5 to -6.0 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to -1.5 |

| HOMO-LUMO Energy Gap | ΔE | 4.0 to 5.0 |

| Chemical Hardness | η | 2.0 to 2.5 |

| Electrophilicity Index | ω | 0.5 to 0.6 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov The MEP surface is colored-coded to indicate different potential values: red signifies regions of high electron density (negative potential), which are attractive to electrophiles, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential. unar.ac.id

For this compound, the MEP map would likely show strong negative potential (red) around the oxygen atom of the hydroxyl group, the nitrogen of the amino group, and the N2 atom of the pyrazole ring, highlighting these as primary sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential (blue), marking them as sites for nucleophilic interaction. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying the stabilization energy (E(2)) associated with these charge-transfer events. researchgate.net This analysis is particularly useful for understanding hyperconjugation and resonance effects.

Computational methods can accurately predict various types of molecular spectra, which serve as a powerful complement to experimental characterization.

Vibrational Frequencies: DFT calculations can compute the harmonic vibrational frequencies corresponding to a molecule's normal modes of vibration. These theoretical frequencies can be correlated with experimental data from FT-IR and FT-Raman spectroscopy to provide a definitive assignment of the observed spectral bands. For this compound, characteristic vibrations would include the O-H stretching of the hydroxyl group, N-H stretching of the amino group, C-H stretching of the aromatic rings, and various C=C, C-N, and C=N stretching and bending modes of the pyrazole and phenyl rings. illinois.edu

UV-Vis Spectra: The electronic absorption spectrum in the ultraviolet-visible region can be predicted using Time-Dependent DFT (TD-DFT). illinois.edu This method calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths (intensities). For this compound, the spectrum is expected to be dominated by intense π → π* transitions originating from the conjugated system formed by the phenyl and pyrazole rings. nih.gov Calculations can predict the maximum absorption wavelength (λmax) for these transitions. unar.ac.id

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a valuable tool for structure elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating theoretical 1H and 13C NMR chemical shifts. researchgate.netresearchgate.net By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained and compared with experimental values, aiding in the assignment of signals to specific atoms within the molecule. nih.govrsc.org

Table 3: Illustrative Predicted Spectroscopic Data for this compound Note: These are representative values based on DFT calculations of similar structures and require specific computation.

| Spectroscopy Type | Parameter | Predicted Value | Assignment |

| Vibrational (FT-IR) | Wavenumber (cm-1) | ~3450 | N-H stretch (amino) |

| ~3300 | O-H stretch (hydroxyl) | ||

| ~1600 | C=N stretch (pyrazole) | ||

| Electronic (UV-Vis) | λmax (nm) | ~260-280 | π → π* transition |

| NMR | 1H Chemical Shift (ppm) | 6.5 - 7.5 | Aromatic Protons |

| 13C Chemical Shift (ppm) | 115 - 155 | Aromatic Carbons |

Molecular Modeling and Simulation Approaches

Beyond static DFT calculations, molecular modeling techniques such as molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions over time.

To perform an MD simulation, a reliable force field is required to describe the potential energy of the system. For novel compounds, force field parameters can be developed using quantum mechanical data. Resources like the Automated Topology Builder (ATB) can facilitate the creation of these parameters for use in simulations studying the compound's behavior in different environments, such as in various solvents or in complex with biological macromolecules. uq.edu.au

Molecular Dynamics (MD) Simulations

No specific molecular dynamics simulation studies for this compound were found in the available scientific literature. Such studies would typically investigate the dynamic behavior of the molecule over time, providing insights into its conformational changes, stability, and interactions with its environment, such as a solvent or a biological macromolecule.

Molecular Docking Studies (focused on chemical interactions)

There are no specific molecular docking studies for this compound reported in the reviewed literature. Molecular docking simulations would theoretically predict the preferred orientation of this molecule when bound to a specific target receptor or enzyme. This analysis would reveal key chemical interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

Quantum Chemical Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity, Nucleophilicity)

Specific quantum chemical calculations detailing the reactivity descriptors for this compound have not been published. These theoretical calculations, often employing Density Functional Theory (DFT), would provide valuable information on the molecule's electronic structure and reactivity. Key descriptors that would be calculated include:

Chemical Hardness (η): A measure of the molecule's resistance to deformation or change in its electron distribution.

Electrophilicity (ω): An index that quantifies the ability of the molecule to accept electrons.

Nucleophilicity (ε): A measure of the molecule's ability to donate electrons.

Without dedicated studies, a data table for these values cannot be generated.

Non-linear Optical (NLO) Properties

No theoretical or experimental studies on the non-linear optical (NLO) properties of this compound were identified. NLO studies investigate the interaction of the compound with high-intensity light, which can lead to applications in optoelectronics and photonics. Such research would typically report on properties like the first and second hyperpolarizabilities of the molecule.

Reactivity and Derivatization Chemistry of 1 4 Aminophenyl 1h Pyrazol 3 Ol

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring in 1-(4-aminophenyl)-1H-pyrazol-3-ol is an electron-rich system, making it susceptible to electrophilic substitution reactions. The C-4 position is particularly activated for such substitutions, a common feature in pyrazolone (B3327878) chemistry. nih.gov

Halogenation: Bromination is a well-documented electrophilic substitution for pyrazol-3-ols. The reaction of 1-phenyl-1H-pyrazol-3-ol with one equivalent of bromine typically yields the 4-bromo derivative. researchgate.netmdpi.com Under more forcing conditions, such as with excess bromine and at higher temperatures, dibromination can occur, leading to the formation of 4-bromo-1-(4-bromophenyl)-1H-pyrazol-3-ol. researchgate.netmdpi.com This indicates that while the C-4 position of the pyrazole is the most reactive site, the appended phenyl ring can also undergo substitution.

Formylation: The Vilsmeier-Haack reaction is a standard method for introducing a formyl group at the C-4 position of the pyrazole ring. researchgate.netscispace.com This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent. researchgate.netnih.gov The resulting 4-formyl-1-(4-aminophenyl)-1H-pyrazol-3-ol is a key intermediate for the synthesis of various other derivatives, including Schiff bases and chalcones. researchgate.netresearchgate.net

Table 1: Electrophilic Substitution Reactions

| Reaction | Reagents | Position of Substitution | Product Type | Reference(s) |

|---|---|---|---|---|

| Bromination | Br₂ | C-4 | 4-Bromo-1-phenyl-1H-pyrazol-3-ol | researchgate.netmdpi.com |

| Dibromination | Excess Br₂, heat | C-4 (pyrazole) & C-4 (phenyl) | 4-Bromo-1-(4-bromophenyl)-1H-pyrazol-3-ol | researchgate.netmdpi.com |

| Formylation | POCl₃, DMF | C-4 | 4-Formyl-1-phenyl-1H-pyrazol-3-ol | researchgate.netscispace.comnih.gov |

Functionalization of the Amino Group

The primary aromatic amino group in this compound is a key site for a variety of derivatization reactions, allowing for the extension of the molecular framework and the introduction of new functionalities.

Acylation and Urea (B33335) Formation: The amino group readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. Furthermore, it can react with isocyanates to produce urea derivatives. organic-chemistry.org For instance, the reaction of 1-(4-aminophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one, a related fused pyrazole, with 1-isocyanatonaphthalene yields the corresponding urea derivative. nih.govdntb.gov.uaresearchgate.net

Diazotization: As a primary aromatic amine, the amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. google.com These diazonium salts are highly versatile intermediates that can undergo a range of coupling reactions, for example, with activated aromatic or methylene (B1212753) compounds to form azo dyes. researchgate.netthieme-connect.de

Schiff Base Formation: The condensation of the primary amino group with aldehydes or ketones is a straightforward method to form Schiff bases (imines). gsconlinepress.com This reaction is typically carried out by refluxing the reactants in a suitable solvent, sometimes with a catalytic amount of acid. scispace.comresearchgate.netjst.go.jp A variety of aldehydes, including substituted benzaldehydes, can be used to synthesize a library of Schiff base derivatives. nih.govdntb.gov.ua

Table 2: Functionalization of the Amino Group

| Reaction Type | Reagent(s) | Functional Group Formed | Product Example | Reference(s) |

|---|---|---|---|---|

| Urea Formation | Isocyanate (e.g., 1-isocyanatonaphthalene) | Urea | 1-(4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)phenyl)-3-(naphthalen-1-yl)urea | nih.govdntb.gov.uaresearchgate.net |

| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium salt (-N₂⁺Cl⁻) | Diazonium salt of this compound | google.com |

| Schiff Base Formation | Aldehyde (e.g., 2-nitrobenzaldehyde) | Imine (-N=CH-) | (Z)-3,4-dimethyl-1-(4-((4-nitrobenzylidene)amino)phenyl)pyrano[2,3-c]pyrazol-6(1H)-one | nih.govdntb.gov.ua |

Transformations of the Hydroxyl Group

The hydroxyl group at the C-3 position of the pyrazole ring, which exists in tautomeric equilibrium with the keto form at C-5, offers another avenue for derivatization.

O-Alkylation and O-Acylation: The hydroxyl group can be alkylated or acylated under appropriate conditions. For example, methylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol has been achieved using sodium hydride and methyl iodide to give the corresponding 3-methoxy derivative. Acetylation of the hydroxyl group is also readily accomplished, for instance, by heating with acetic anhydride, to yield the 3-acetoxy derivative. researchgate.netmdpi.com

Conversion to a Leaving Group: The hydroxyl group can be converted into a trifluoromethanesulfonate (B1224126) (triflate) group by reaction with triflic anhydride. ktu.edu The triflate group is an excellent leaving group, making these derivatives valuable substrates for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, to introduce new carbon-carbon bonds at the C-3 position. ktu.eduresearchgate.net

Table 3: Transformations of the Hydroxyl Group

| Reaction Type | Reagent(s) | Functional Group Formed | Product Example | Reference(s) |

|---|---|---|---|---|

| O-Methylation | NaH, CH₃I | Methoxy (-OCH₃) | 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole | |

| O-Acetylation | Acetic anhydride | Acetoxy (-OCOCH₃) | 4-Bromo-1-phenyl-1H-pyrazol-3-yl acetate | researchgate.netmdpi.com |

| O-Triflation | Triflic anhydride | Triflate (-OTf) | 3-Triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde | ktu.edu |

Cyclization Reactions involving Adjacent Functionalities

The presence of multiple reactive sites on the this compound scaffold allows for the construction of fused heterocyclic systems through cyclization reactions. These reactions often involve the amino group and either the pyrazole ring itself or a substituent introduced at an adjacent position.

Synthesis of Pyranopyrazoles: One common cyclization strategy involves the reaction of a pyrazolone with a suitable three-carbon synthon to form a pyran ring fused to the pyrazole core. For example, the one-pot, three-component reaction of a 1-phenyl-pyrazol-5-one, an aromatic aldehyde, and malononitrile (B47326) in the presence of a base like piperidine (B6355638) leads to the formation of 6-amino-1,4-diaryl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. nih.gov This reaction proceeds via an initial Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization. nih.gov

Synthesis of Pyrazolo[3,4-b]pyridines: The amino group of 5-aminopyrazole derivatives is a key nucleophile in the synthesis of the fused pyrazolo[3,4-b]pyridine system. beilstein-journals.org A common method is the Friedländer annulation, which involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or an α,β-unsaturated ketone. beilstein-journals.orgmdpi.commdpi.com For example, reacting 5-amino-1-phenylpyrazole (B52862) with an α,β-unsaturated ketone in the presence of a Lewis acid catalyst like ZrCl₄ can yield the corresponding pyrazolo[3,4-b]pyridine. mdpi.com These reactions build a pyridine (B92270) ring onto the pyrazole core, demonstrating the utility of the amino group in constructing complex heterocyclic frameworks. mdpi.comnih.govnih.govthieme-connect.com

Table 4: Cyclization Reactions

| Fused System | Reaction Type | Reagents | General Product Structure | Reference(s) |

|---|---|---|---|---|

| Pyrano[2,3-c]pyrazole | Three-component reaction | Aromatic aldehyde, malononitrile, piperidine | 6-Amino-1,4-diaryl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | nih.gov |

| Pyrazolo[3,4-b]pyridine | Friedländer Annulation | α,β-Unsaturated ketone, ZrCl₄ | 4,6-Disubstituted-1-phenyl-1H-pyrazolo[3,4-b]pyridine | mdpi.com |

Future Research Directions and Outlook in Pyrazole Chemistry

Advancements in Green and Sustainable Synthesis of Pyrazole (B372694) Scaffolds

The chemical industry is increasingly shifting towards environmentally friendly practices, and the synthesis of pyrazole derivatives is no exception. pharmacognosyjournal.netresearchgate.net Future research will undoubtedly focus on the development of green and sustainable synthetic methodologies to minimize environmental impact. pharmacognosyjournal.netresearchgate.net This includes the use of renewable starting materials, eco-friendly solvents, and energy-efficient reaction conditions. researchgate.netapadana.ac.ir

Key areas of advancement are expected in:

Catalyst-Free and Solvent-Free Reactions: A significant push is being made towards developing synthetic protocols that eliminate the need for catalysts and hazardous organic solvents. apadana.ac.ir Techniques like microwave-assisted synthesis and grinding methods are being explored to achieve high yields and purity in a shorter time, aligning with the principles of green chemistry. nih.gov For instance, catalyst-free, one-pot, four-component tandem strategies are being developed for the preparation of dihydropyrano[2,3-c]pyrazoles. apadana.ac.ir

Use of Benign Catalysts and Solvents: When catalysts are necessary, the focus is on employing non-hazardous and recyclable options. researchgate.net Water is being increasingly investigated as a green and non-toxic solvent for pyrazole synthesis. nih.govtandfonline.com Similarly, the use of biodegradable composites and benign catalysts is gaining traction. nih.gov Iron-catalyzed multicomponent synthesis of tri-substituted pyrazoles using biomass-derived alcohols as the primary feedstock represents a sustainable approach. rsc.org

Energy-Efficient Techniques: Microwave and ultrasound-assisted synthesis are emerging as energy-efficient alternatives to conventional heating methods. nih.gov These techniques often lead to shorter reaction times and improved yields. pharmacognosyjournal.netnih.gov For example, the microwave-assisted synthesis of pyrano[2,3-c]pyrazole derivatives has been shown to be significantly faster and more efficient than conventional heating. nih.gov

Integration of Advanced Computational Techniques for Rational Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. eurasianjournals.comrroij.com The integration of advanced computational techniques is set to revolutionize the rational design of pyrazole derivatives with desired properties. eurasianjournals.comrroij.com

Future research will leverage:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies help in understanding the relationship between the chemical structure of pyrazole derivatives and their biological activity. nih.govchemrevlett.com By developing robust QSAR models, researchers can predict the activity of novel compounds and prioritize their synthesis, thereby saving time and resources. nih.gov These models are being used to predict the anti-cancer activity of pyrazole derivatives against various cancer cell lines. nih.gov

Molecular Docking and Virtual Screening: Molecular docking simulations are used to predict the binding interactions of pyrazole derivatives with biological targets, such as enzymes and receptors. nih.govtandfonline.comarabjchem.org This allows for the virtual screening of large compound libraries to identify potential drug candidates. nih.gov These techniques are crucial in designing new pyrazole derivatives as potential inhibitors for targets like vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov

Density Functional Theory (DFT) Calculations: DFT calculations provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of pyrazole derivatives. researchgate.netresearchgate.net This information is vital for understanding reaction mechanisms and for designing molecules with specific electronic and optical properties. researchgate.net

Exploration of Novel Chemical Transformations

The development of new chemical reactions to construct and functionalize the pyrazole ring is a continuous area of research. chim.it The discovery of novel transformations expands the chemical space accessible to chemists and enables the synthesis of previously unattainable pyrazole derivatives with unique properties. chim.itnih.gov

Future explorations will likely focus on:

Multicomponent Reactions (MCRs): MCRs offer an efficient and atom-economical way to synthesize complex pyrazole derivatives in a single step from three or more starting materials. rsc.org The development of new MCRs will continue to be a major theme in pyrazole synthesis. rsc.org

C-H Functionalization: Direct C-H functionalization reactions are a powerful tool for modifying the pyrazole scaffold without the need for pre-functionalized starting materials. This approach is highly desirable for its step-economy and reduced waste generation.

Novel Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions are a classic method for pyrazole synthesis. acs.org Research into new types of cycloaddition reactions and the use of novel dipolarophiles will lead to the synthesis of a wider variety of pyrazole structures. acs.org

Expanding the Scope of Pyrazole-Based Chemosensors and Functional Materials

Pyrazole derivatives have shown great promise as chemosensors for the detection of various ions and molecules due to their excellent chelating abilities and photophysical properties. nih.govrsc.orgnih.govresearchgate.netresearchgate.net They are also being explored for their potential in developing advanced functional materials. biosynce.com

The future in this area holds exciting possibilities, including:

Development of Highly Selective and Sensitive Chemosensors: There is a continuous need for chemosensors that can detect specific analytes with high sensitivity and selectivity, especially for environmental monitoring and biomedical applications. nih.gov Future research will focus on designing pyrazole-based probes for the detection of toxic metal ions, anions, and biologically important molecules. nih.govrsc.org

Pyrazole-Based Metal-Organic Frameworks (MOFs): MOFs are porous materials with potential applications in gas storage, separation, and catalysis. biosynce.com Pyrazole derivatives can act as organic linkers in the construction of MOFs, and research in this area is expected to grow. nih.gov A recently synthesized pyrazole-based MOF, Al-pda, has shown high adsorption ability for formaldehyde. researchgate.net

Luminescent and Electronic Materials: The unique photophysical properties of some pyrazole derivatives make them attractive candidates for applications in organic light-emitting diodes (OLEDs) and other electronic devices. rsc.org Research into the synthesis of novel pyrazole-based compounds with tailored luminescent properties is an active area of investigation. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.